molecular formula C8H17Cl2N3 B2842926 3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride CAS No. 2649057-64-5

3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride

Cat. No. B2842926
M. Wt: 226.15
InChI Key: VPPGIRWBWKMWEQ-UHFFFAOYSA-N
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Description

“3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride” is a compound with the CAS Number: 2649057-64-5. It has a molecular weight of 226.15 . The compound is a powder at room temperature .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

“3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Pharmacological Study

A study explored the synthesis and structural, conformational, biochemical, and pharmacological properties of new compounds derived from tropane-3-spiro-4'(5')-imidazoline, targeting their potential as 5-HT3 receptor antagonists. This research highlighted the preferred conformation of these compounds and their efficacy in displacing the binding of specific ligands to bovine brain area postrema membranes, suggesting their potential in pharmacological applications (Whelan et al., 1995).

Antimicrobial Activity

Another study focused on the synthesis, characterization, screening, and docking studies of novel 5-Chlorobenzimidazole-2-one derivatives, including derivatives of piperidine, as potent antitubercular agents. The synthesized molecules demonstrated significant antitubercular activity, indicating their potential use in combating mycobacterium species (Raju, Sasidhar, & Vidyadhara, 2020).

Antagonistic Properties on Dopamine and Serotonin Receptors

Research into 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperidinyl groups revealed their potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This study provides insights into the structural requirements for noncataleptogenic piperidyl derivatives, which could be crucial for developing atypical neuroleptics (Perregaard et al., 1992).

Synthesis and Antimicrobial Evaluation

A new series of imidazole-containing 1,5-benzodiazepines synthesized using piperidine showcased environmental friendliness and high yields. These compounds were evaluated for their antimicrobial activity, contributing to the development of novel antimicrobial agents (Konda et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The broad range of chemical and biological properties of imidazole derivatives make them valuable in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride” and similar compounds may have potential in various therapeutic applications.

properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h7,9H,1-6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPGIRWBWKMWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride

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